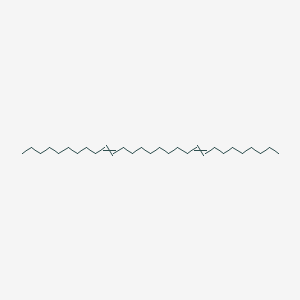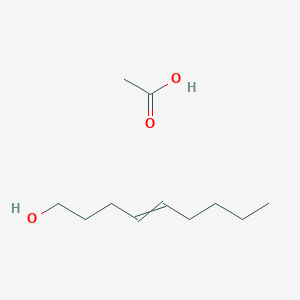
Acetic acid;non-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;non-4-en-1-ol is a compound that combines the properties of acetic acid and non-4-en-1-ol Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste Non-4-en-1-ol is an unsaturated alcohol with a double bond at the fourth carbon and a hydroxyl group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;non-4-en-1-ol can be achieved through esterification, where acetic acid reacts with non-4-en-1-ol in the presence of a mineral acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction is as follows: [ \text{CH}_3\text{COOH} + \text{CH}_2=\text{CHCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2=\text{CHCH}_2\text{CH}_2\text{OH} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol via the Monsanto process, which uses a rhodium catalyst and iodine promoter. The process can be summarized as: [ \text{CH}_3\text{OH} + \text{CO} \rightarrow \text{CH}_3\text{COOH} ]
Chemical Reactions Analysis
Types of Reactions
Acetic acid;non-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous solution.
Reduction: H₂ gas with a palladium catalyst.
Substitution: SOCl₂ in an inert solvent like dichloromethane.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alcohol.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Acetic acid;non-4-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for recrystallization.
Biology: Studied for its antimicrobial properties and potential use in preserving biological samples.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of acetic acid;non-4-en-1-ol involves its interaction with cellular components. The acetic acid moiety can disrupt cell membranes, leading to cell lysis. The non-4-en-1-ol part can interact with enzymes and proteins, affecting their function. The compound’s antimicrobial properties are attributed to its ability to penetrate and disrupt microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
Non-4-en-1-ol:
Hex-4-en-1-ol: Similar to non-4-en-1-ol but with a longer carbon chain.
Uniqueness
Acetic acid;non-4-en-1-ol is unique due to its combined properties of acetic acid and non-4-en-1-ol, making it a versatile compound with applications in various fields. Its dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
83165-97-3 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
acetic acid;non-4-en-1-ol |
InChI |
InChI=1S/C9H18O.C2H4O2/c1-2-3-4-5-6-7-8-9-10;1-2(3)4/h5-6,10H,2-4,7-9H2,1H3;1H3,(H,3,4) |
InChI Key |
PDLQKLYATFDIDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
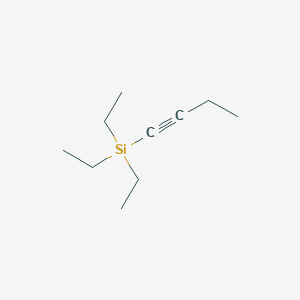
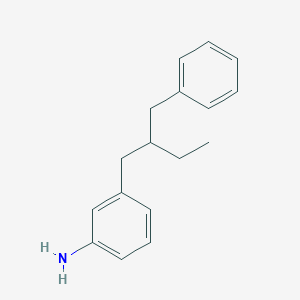

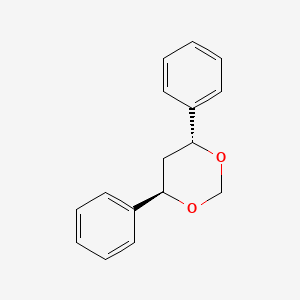
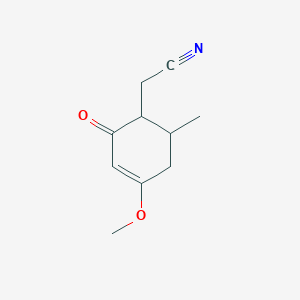
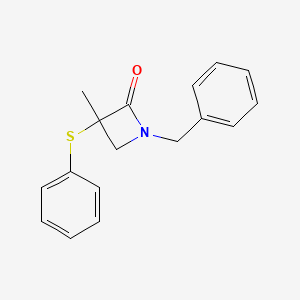
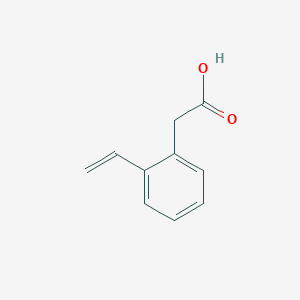
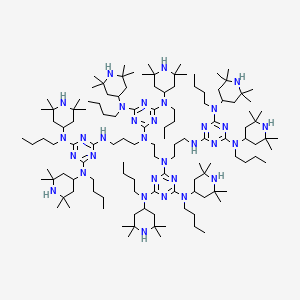
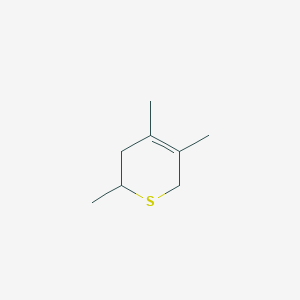
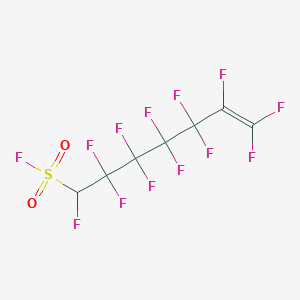
![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)

